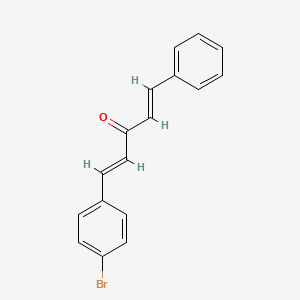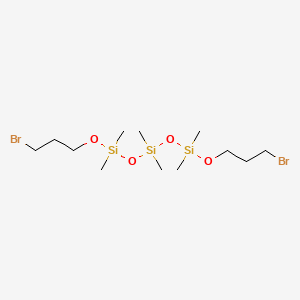
5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine involves several steps. One common method includes the reaction of naphthalene-2-thiol with a suitable pyrimidine precursor under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication and repair processes .
Comparaison Avec Des Composés Similaires
5-(Naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as pyrido[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine . These compounds share similar structural features but differ in their biological activities and applications. For example:
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrrolo[2,3-d]pyrimidine: Exhibits potent kinase inhibition and apoptosis induction properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
651359-45-4 |
|---|---|
Formule moléculaire |
C15H14N4S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
5-(naphthalen-2-ylsulfanylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H14N4S/c16-14-12(8-18-15(17)19-14)9-20-13-6-5-10-3-1-2-4-11(10)7-13/h1-8H,9H2,(H4,16,17,18,19) |
Clé InChI |
CWBULLIIEUGLCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SCC3=CN=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)


![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)



![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)




